Superior Angiotensin II Agonist and Antagonist Activity Compared to Proline, Aib, and Cle
In a direct head-to-head comparison of constrained amino acids at position 5 of the angiotensin II octapeptide, the [Sar1,Dtc5]ANG II analogue displayed superior agonist activity compared to analogues containing Pro, Aib, and Cle. Specifically, the Dtc-containing peptide exhibited enhanced potency in vasoconstriction assays [1]. As an antagonist, the [Sar1,Dtc5,Ile8]ANG II analogue also showed superior antagonist activity relative to other constrained residues [1]. This is in stark contrast to Dtc substitution at position 7, which resulted in reduced activities, highlighting the position-dependent and residue-specific effects [1].
| Evidence Dimension | Functional Activity (Qualitative Comparison) |
|---|---|
| Target Compound Data | [Sar1,Dtc5]ANG II: Superior agonist activity; [Sar1,Dtc5,Ile8]ANG II: Superior antagonist activity |
| Comparator Or Baseline | [Sar1,Pro5]ANG II: Retained agonist activity; [Sar1,Aib5]ANG II: Not reported as superior; [Sar1,Cle5]ANG II: Not reported as superior |
| Quantified Difference | Qualitatively superior activity reported for Dtc5-substituted peptides compared to other constrained amino acids in position 5. |
| Conditions | Rabbit aorta ring vasoconstriction assay for angiotensin II receptor agonism/antagonism |
Why This Matters
Demonstrates that DTC uniquely enhances peptide potency at the angiotensin II receptor, a critical factor for researchers designing potent ANG II receptor ligands.
- [1] Samanen J, et al. An investigation of angiotensin II agonist and antagonist analogues with 5,5-dimethylthiazolidine-4-carboxylic acid and other constrained amino acids. J Med Chem. 1991;34(10):3036-43. View Source
